![molecular formula C17H9N5O B15164701 9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- CAS No. 192826-81-6](/img/structure/B15164701.png)
9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- is a heterocyclic compound that features a fused indeno-pyridazinone core with an azido and phenyl substituent. This compound is part of the pyridazinone family, which is known for its diverse pharmacological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions to form the indeno-pyridazinone core. The azido group is introduced through nucleophilic substitution reactions, often using sodium azide as the azide source .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the azido group to amines or other derivatives.
Substitution: The phenyl and azido groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and agrochemicals
Wirkmechanismus
The mechanism of action of 9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The indeno-pyridazinone core may interact with enzymes or receptors, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazinone Derivatives: Compounds like 4,5-dihydro-3(2H)-pyridazinones share a similar core structure.
Indeno Derivatives: Indeno[1,2-c]pyridazinones are closely related in terms of their fused ring system.
Uniqueness
9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- stands out due to its unique combination of an indeno-pyridazinone core with azido and phenyl substituents.
Eigenschaften
CAS-Nummer |
192826-81-6 |
|---|---|
Molekularformel |
C17H9N5O |
Molekulargewicht |
299.29 g/mol |
IUPAC-Name |
1-azido-4-phenylindeno[1,2-d]pyridazin-9-one |
InChI |
InChI=1S/C17H9N5O/c18-22-21-17-14-13(11-8-4-5-9-12(11)16(14)23)15(19-20-17)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
LKZMOOCGXFTMGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=C2C4=CC=CC=C4C3=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B15164619.png)
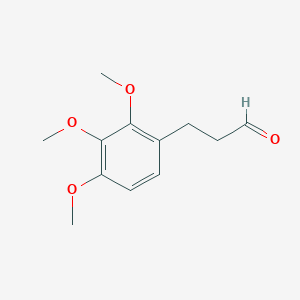
![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)
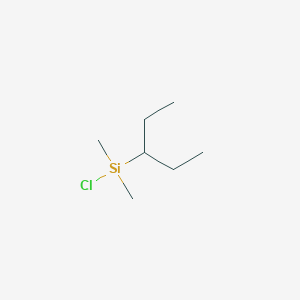
![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)
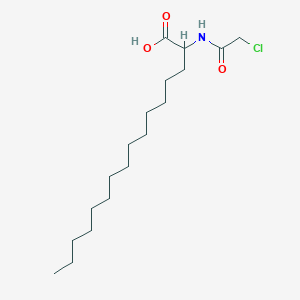
![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
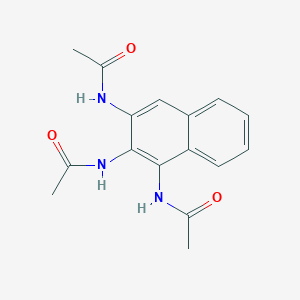
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
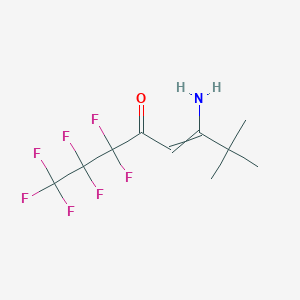
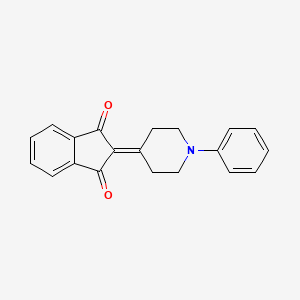
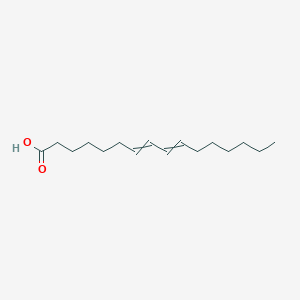
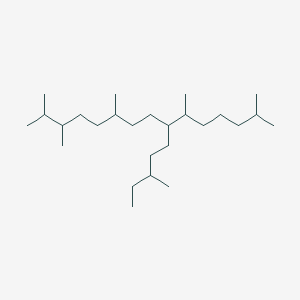
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)
